molecular formula C6H10N2O3 B3359403 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)- CAS No. 85348-47-6

1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)-

Cat. No. B3359403
CAS RN: 85348-47-6
M. Wt: 158.16 g/mol
InChI Key: STDUAJGQCNHVFQ-SCSAIBSYSA-N
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Description

“1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®-” is also known as Oxiracetam . It is similar to piracetam and is said to improve memory, especially in the elderly . It is not approved by the FDA but is widely used in Europe .


Synthesis Analysis

The synthesis of “1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®-” involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .


Molecular Structure Analysis

The molecular structure of “1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®-” has been determined by X-ray analysis . The molecular conformation found in the solid was compared with results of theoretical quantum mechanical calculations carried out by using an ab-initio method at the STO-3G level .


Chemical Reactions Analysis

The solid-liquid solubility of the polymorph known as Form II of “1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®-” has been determined gravimetrically in different solvents . Form II is the metastable polymorph of piracetam at ambient conditions and has been isolated and characterized by X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) .


Physical And Chemical Properties Analysis

The molecular weight of “1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, ®-” is 142.1558 . The 3D structure may be viewed using Java or Javascript .

properties

IUPAC Name

2-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-1-4(9)6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDUAJGQCNHVFQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@H]1O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005817
Record name 2-(3-Hydroxy-2-oxopyrrolidin-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)-

CAS RN

85348-47-6
Record name 1-Pyrrolidineacetamide, 3-hydroxy-2-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085348476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Hydroxy-2-oxopyrrolidin-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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